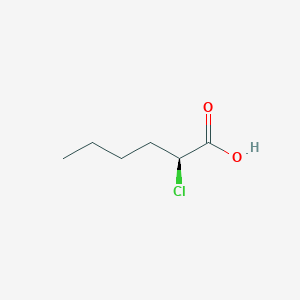

(2S)-2-Chlorohexanoic acid

説明

Significance of Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule over the other, is a cornerstone of modern chemical research and development. mdpi.comwiley.com The vast majority of biological molecules, including amino acids, sugars, and the receptors they interact with, are chiral. Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The use of chiral building blocks provides a reliable and efficient strategy to introduce stereocenters with a high degree of control, thereby streamlining the synthesis of enantiomerically pure products. acs.orgsigmaaldrich.com These building blocks, sourced from the "chiral pool" or prepared through asymmetric catalysis, serve as versatile starting materials for the construction of a wide array of complex molecules. wiley.com

Overview of (2S)-2-Chlorohexanoic Acid as a Privileged Chiral Synthon

This compound, a member of the chiral α-halo carboxylic acid family, has garnered significant attention as a privileged chiral synthon. Its structure, featuring a six-carbon chain with a chlorine atom at the stereogenic center adjacent to the carboxylic acid, makes it an ideal precursor for the introduction of chirality and further functionalization. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with retention or inversion of configuration, depending on the reaction conditions. This versatility has established this compound as a key intermediate in the synthesis of a range of valuable compounds.

Chemical and Physical Properties of this compound

The utility of this compound in organic synthesis is underpinned by its specific chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in the laboratory.

| Property | Value |

| Molecular Formula | C6H11ClO2 |

| Molecular Weight | 150.60 g/mol nih.gov |

| CAS Number | 29671-30-5 nih.gov |

| Appearance | Not specified in the search results |

| Boiling Point | Not specified in the search results |

| Melting Point | Not specified in the search results |

| Solubility | Not specified in the search results |

| IUPAC Name | This compound nih.gov |

| Canonical SMILES | CCCCC(C(=O)O)Cl lookchem.com |

| InChI Key | OMPRMWFZHLNRQJ-UHFFFAOYSA-N nih.gov |

Synthesis of this compound

The preparation of enantiomerically pure α-halo carboxylic acids like this compound can be achieved through several synthetic strategies. One common method is the α-halogenation of the corresponding carboxylic acid. The Hell-Volhard-Zelinsky reaction, for instance, involves the treatment of a carboxylic acid with a halogen (like bromine or chlorine) in the presence of a catalytic amount of phosphorus. masterorganicchemistry.comdoubtnut.com This reaction proceeds through the formation of an acyl halide, which then undergoes enolization and subsequent halogenation at the α-position. masterorganicchemistry.com

For the specific synthesis of the (S)-enantiomer, asymmetric methods are required. One approach involves the diazotization of the corresponding (S)-α-amino acid in the presence of a chloride source, which can lead to the formation of the chiral 2-chloro carboxylic acid. wikipedia.org Another method involves the use of chiral auxiliaries to direct the chlorination of a hexanoic acid derivative.

Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules.

The α-chloro atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the α-position. For example, reaction with ammonia (B1221849) can yield the corresponding α-amino acid, a fundamental building block of peptides and proteins. masterorganicchemistry.com

Furthermore, the carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and alcohols, providing additional avenues for molecular elaboration. The combination of the reactive α-chloro atom and the versatile carboxylic acid group makes this compound a powerful tool for the construction of chiral molecules with diverse architectures and functionalities.

Structure

3D Structure

特性

CAS番号 |

32653-33-1 |

|---|---|

分子式 |

C6H11ClO2 |

分子量 |

150.6 g/mol |

IUPAC名 |

(2S)-2-chlorohexanoic acid |

InChI |

InChI=1S/C6H11ClO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |

InChIキー |

OMPRMWFZHLNRQJ-YFKPBYRVSA-N |

SMILES |

CCCCC(C(=O)O)Cl |

異性体SMILES |

CCCC[C@@H](C(=O)O)Cl |

正規SMILES |

CCCCC(C(=O)O)Cl |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2s 2 Chlorohexanoic Acid

Asymmetric Synthetic Approaches

Asymmetric synthesis offers a direct route to enantiomerically enriched (2S)-2-chlorohexanoic acid, avoiding the need for resolution of a racemic mixture. These approaches can be broadly categorized into catalytic enantioselective reactions, diastereoselective methods employing chiral auxiliaries, and enantioconvergent cross-coupling reactions.

Catalytic Enantioselective α-Chlorination Strategies

The direct organocatalytic α-chlorination of aldehydes provides an efficient pathway to α-chloro aldehydes, which can be subsequently oxidized to the corresponding carboxylic acids without significant loss of enantiomeric purity. nih.gov This strategy typically employs a chiral amine catalyst, such as a proline derivative or a diarylpyrrolidine, to facilitate the enantioselective chlorination of an aldehyde with an electrophilic chlorine source like N-chlorosuccinimide (NCS).

For the synthesis of this compound, hexanal (B45976) would be the starting material. The reaction proceeds via the formation of a chiral enamine intermediate, which then reacts with the chlorinating agent. The resulting α-chloro aldehyde can be oxidized to this compound using a mild oxidizing agent, such as sodium chlorite (B76162) under Pinnick oxidation conditions.

| Catalyst | Chlorine Source | Solvent | Temperature (°C) | ee (%) (for aldehyde) |

| L-Proline amide | NCS | Dichloroethane | 0 | up to 95 |

| (2R,5R)-Diphenylpyrrolidine | NCS | Dichloroethane | -20 | up to 94 |

Table 1: Representative Conditions for Organocatalytic α-Chlorination of Aldehydes. Data adapted from studies on various aliphatic aldehydes. nih.govorganic-chemistry.org

Diastereoselective Synthesis from Chiral Auxiliaries and Precursors

Another powerful approach involves the use of chiral auxiliaries to control the stereochemical outcome of the chlorination reaction. In this methodology, a prochiral carboxylic acid derivative is first attached to a chiral auxiliary. The subsequent α-chlorination reaction proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched α-chloro carboxylic acid.

One notable example involves the diastereoselective halogenation of silyl (B83357) ketene (B1206846) acetals derived from chiral esters. For instance, an ester of hexanoic acid can be prepared with a chiral alcohol, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The corresponding silyl ketene acetal (B89532) is then generated and reacted with a chlorinating agent like N-chlorosuccinimide. This process can yield (S)-2-chloroalkanoic acids with high enantiomeric excess after saponification of the resulting chloro ester. researchgate.net

| Chiral Auxiliary | Chlorinating Agent | Diastereomeric Excess (de) (%) |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | N-chlorosuccinimide | 75-90 |

Table 2: Diastereoselective Chlorination using a Chiral Auxiliary. Data based on the synthesis of various (S)-2-chloroalkanoic acids. researchgate.net

Alternatively, (S)-2-chloroalkanoic acids can be synthesized from readily available (S)-amino acids through a diazotization reaction in the presence of a chloride source. orgsyn.orgresearchgate.net This method effectively converts the amino group into a chloro group with retention of configuration at the α-carbon. For the synthesis of this compound, the corresponding (S)-α-amino acid, (S)-norleucine, would be the precursor.

Enantioconvergent Cross-Coupling Reactions

Enantioconvergent cross-coupling reactions represent an emerging and powerful strategy for asymmetric synthesis. In principle, a racemic mixture of an α-halo ester could be coupled with a nucleophile in the presence of a chiral catalyst. The catalyst would preferentially react with one enantiomer of the starting material, while the other enantiomer undergoes in situ racemization, allowing for a theoretical yield of up to 100% of a single enantiomeric product. While this methodology has been successfully applied to the synthesis of other chiral molecules, specific examples for the direct synthesis of this compound via this route are not yet widely reported in the literature.

Chemoenzymatic and Enzymatic Resolution Techniques

Resolution techniques provide an alternative pathway to enantiomerically pure this compound by separating it from its (R)-enantiomer. Chemoenzymatic and enzymatic methods are particularly attractive due to their high selectivity and mild reaction conditions.

Dynamic Kinetic Resolution (DKR) of Racemic α-Chloro Esters and Acids

Dynamic kinetic resolution (DKR) is a highly efficient process that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer. wikipedia.orgprinceton.edu This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

In the context of this compound synthesis, a racemic mixture of a 2-chlorohexanoic acid ester can be subjected to DKR. This typically involves an enzyme, often a lipase (B570770), that selectively catalyzes the hydrolysis or transesterification of one enantiomer (e.g., the (S)-enantiomer), and a chemical catalyst that facilitates the racemization of the remaining α-chloro ester. Lipases such as those from Candida rugosa have shown enantioselectivity in the hydrolysis of α-chloro esters. researchgate.net

| Enzyme | Racemization Catalyst | Reaction Type |

| Candida rugosa lipase | (Not specified for this substrate) | Hydrolysis of ester |

| Lipase PS-C “Amano” II | Ruthenium complex | Acetylation of chlorohydrin |

Table 3: Potential Components for Dynamic Kinetic Resolution of α-Chloro Esters and Related Compounds. wikipedia.orgresearchgate.net

Enzymatic Deracemization Processes for α-Halo Carboxylic Acids

Enzymatic deracemization is an elegant process where a single enzyme or a multi-enzyme system converts a racemic mixture into a single enantiomer of the product. This can occur through a stereospecific oxidation-reduction cycle or by the selective inversion of one enantiomer.

For α-halo carboxylic acids, a deracemization process could involve a dehalogenase that acts on one enantiomer, followed by a series of enzymatic steps to regenerate the α-halo acid in an enantiomerically pure form. While specific enzyme systems for the deracemization of 2-chlorohexanoic acid are not extensively documented, the principle has been demonstrated for other α-substituted carboxylic acids. nih.gov

Lipase-Mediated Enantioselective Transformations

Enzymatic methods, particularly those utilizing lipases, offer a green and highly selective route for the synthesis of single-enantiomer compounds. Lipases can distinguish between enantiomers in the hydrolysis of esters or the esterification of racemic acids.

A prevalent method for producing this compound involves the enantioselective hydrolysis of a racemic ester of 2-chlorohexanoic acid. For example, lipase from Candida rugosa has been effectively used in the kinetic resolution of racemic 2-haloalkanoic acids. In this process, the racemic ethyl ester of 2-chlorohexanoic acid undergoes hydrolysis in an aqueous buffer with the lipase. The enzyme preferentially acts on the (S)-ester, yielding the desired (S)-2-chlorohexanoic acid while leaving the (R)-ester largely unreacted. This can result in a high enantiomeric excess (e.e.) for the (S)-acid.

Alternatively, the enantioselective esterification of racemic 2-chlorohexanoic acid with an alcohol in an organic solvent can be employed. Here, the lipase selectively catalyzes the esterification of one enantiomer, leaving the other as a free acid. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are frequently used for their stability and reusability. The selection of the appropriate solvent, alcohol, and reaction conditions is crucial for maximizing both the reaction rate and enantioselectivity. Research has shown that α-haloesters are excellent substrates for lipases. google.comgoogleapis.com

Table 1: Lipase-Mediated Resolution of 2-Chlorohexanoic Acid Derivatives

| Enzyme Source | Substrate | Reaction Type | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Candida rugosa Lipase | Racemic ethyl 2-chlorohexanoate | Hydrolysis | (S)-2-Chlorohexanoic acid | >95% |

Classical Chiral Resolution Strategies

Classical resolution, which separates enantiomers via the formation of diastereomers, is a well-established and effective technique for obtaining enantiomerically pure compounds. ulisboa.ptadvanceseng.com

This method involves reacting a racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. ulisboa.ptlibretexts.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. ulisboa.pt

For resolving racemic 2-chlorohexanoic acid, a readily available chiral amine like (R)-(+)-α-methylbenzylamine is often used. libretexts.org The racemic acid and the chiral amine are dissolved in a suitable solvent, forming diastereomeric salts: [(R)-amine]·[(S)-acid] and [(R)-amine]·[(R)-acid]. The choice of solvent is critical for achieving a significant solubility difference between the salts. Once the less soluble salt crystallizes, it is separated by filtration. The purified salt is then acidified to release the enantiomerically enriched 2-chlorohexanoic acid.

Table 2: Chiral Amines Used in the Resolution of 2-Chlorohexanoic Acid

| Resolving Agent | Target Enantiomer Isolated | Typical Solvents |

|---|---|---|

| (R)-(+)-α-Methylbenzylamine | (S)-2-Chlorohexanoic acid | Ethanol, Acetone |

| (S)-(-)-α-Methylbenzylamine | (R)-2-Chlorohexanoic acid | Methanol, Ethanol |

Crystallization-Induced Dynamic Resolution (CIDR) is an advanced technique that combines the selective crystallization of one diastereomer with the in-situ racemization of the other in solution. acs.orgnih.gov This offers a theoretical yield of 100% for the desired enantiomer, a significant improvement over the 50% maximum yield of classical resolution. nih.gov

For α-substituted carboxylic acids like 2-chlorohexanoic acid, CIDR can be applied to the diastereomeric salts formed with a chiral amine. acs.orgnih.gov A key requirement is the ability of the acid's chiral center to epimerize. The α-proton of 2-chlorohexanoic acid is acidic enough to be removed by a base, forming an achiral enolate intermediate that can be reprotonated to either enantiomer.

In a CIDR process for this compound, the racemic acid and a chiral amine form diastereomeric salts. A base, which can be the amine itself or another added base, promotes the racemization of the 2-chlorohexanoic acid in the solution. nih.gov Conditions are set so that one diastereomeric salt (e.g., the (S)-acid salt) is less soluble and crystallizes. As it precipitates, the equilibrium of the dissolved (R)-acid shifts, causing it to convert to the (S)-acid, which then crystallizes. This dynamic process can theoretically convert the entire racemic mixture into the desired enantiomerically pure salt. The successful implementation of CIDR depends on the careful optimization of the resolving agent, solvent, temperature, and base. acs.orgnih.gov

Mechanistic Insights into Reactions Involving 2s 2 Chlorohexanoic Acid

Elucidation of Stereochemical Pathways in Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions at the chiral center of (2S)-2-chlorohexanoic acid can theoretically proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, each with distinct stereochemical outcomes. The preferred pathway is dictated by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The SN2 mechanism involves a backside attack by the nucleophile, leading to a single, concerted step of bond formation and bond breaking. This pathway results in an inversion of the stereochemical configuration at the chiral center. osti.govuva.nl For this compound, an SN2 reaction would yield a product with the (R) configuration. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. uva.nl Given that the substrate is a secondary alkyl halide, it is susceptible to SN2 attack, particularly with strong, unhindered nucleophiles in polar aprotic solvents.

Conversely, the SN1 mechanism proceeds through a two-step process involving the formation of a planar carbocation intermediate. This loss of chirality at the reactive center allows the nucleophile to attack from either face, leading to a racemic or near-racemic mixture of products with both (S) and (R) configurations. science.gov The rate of an SN1 reaction is primarily dependent on the stability of the carbocation and the concentration of the substrate. For 2-chlorohexanoic acid, the secondary carbocation that would be formed is stabilized to some extent by the adjacent alkyl chain.

Table 1: Predicted Stereochemical Outcomes for Nucleophilic Substitution Reactions of this compound

| Reaction Pathway | Stereochemical Outcome | Key Influencing Factors |

| SN2 | Inversion of configuration (R-product) | Strong, unhindered nucleophile; polar aprotic solvent |

| SN1 | Racemization (mixture of S and R-products) | Weak nucleophile; polar protic solvent; carbocation stabilizing factors |

| Neighboring Group Participation | Retention of configuration (S-product) | Conditions favoring intramolecular reaction |

Studies on Radical Reactions and Their Stereocontrol

The generation of a radical at the C2 position of this compound would lead to a loss of the defined stereochemistry at that center, as the resulting radical is typically planar or rapidly inverting. However, the stereocontrol of subsequent reactions of this radical is a significant area of interest in organic synthesis. While specific studies on this compound are limited, general principles of stereocontrol in radical reactions can be applied.

The use of chiral auxiliaries attached to the carboxylic acid group is a common strategy to influence the stereochemical outcome of radical reactions. nih.gov These auxiliaries can create a chiral environment that directs the approach of a reacting molecule to one face of the radical, leading to a diastereoselective or enantioselective transformation. For example, radical cyclization reactions of α-halo amides have been shown to proceed with varying degrees of stereocontrol depending on the chiral auxiliary employed. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying radical species. plos.orgnih.govsyntechinnovation.com EPR could be used to detect and characterize the radical generated from this compound, providing information about its structure and environment. plos.orgnih.govsyntechinnovation.com Radical probe experiments, such as those involving cyclopropyl-containing substrates, can also be used to confirm the presence of radical intermediates. acs.org

While direct studies on the stereocontrol of radical reactions of this compound are not widely reported, the existing literature on related systems suggests that achieving stereocontrol is challenging but possible through the use of appropriate chiral directing groups.

Enzymatic Reaction Mechanisms and Active Site Analysis

Enzymes, with their highly specific and often stereoselective active sites, offer a powerful tool for the transformation of chiral molecules like this compound. Haloacid dehalogenases and lipases are two classes of enzymes that can act on this substrate.

Haloacid dehalogenases (HADs) are enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in haloalkanoic acids. researchgate.netresearchgate.net Many HADs exhibit strict enantioselectivity. The L-2-haloacid dehalogenases (L-DEX) specifically act on (S)-2-haloalkanoic acids, catalyzing their conversion to the corresponding (R)-2-hydroxyalkanoic acids with an inversion of configuration at the C2 center. researchgate.netacs.org This stereochemical outcome is consistent with a nucleophilic substitution mechanism, likely involving an active site residue.

The substrate specificity of haloacid dehalogenases is often directed towards short-chain haloacids (C2 to C4). acs.orgfrontiersin.org While this compound has a longer carbon chain, some dehalogenases have shown activity towards C6 substrates. science.govscience.gov The active site of these enzymes contains specific residues that are crucial for substrate binding and catalysis. researchgate.netscience.gov For example, in some L-DEX enzymes, residues such as Tyr12, Leu45, and Phe60 have been implicated in enantioselectivity. science.gov Computational docking studies have been used to investigate the interaction of 2-chloroalkanoic acids with the active site of HADs, revealing the importance of specific hydrogen bonding interactions for substrate orientation. researchgate.netresearchgate.net

Table 2: Characteristics of L-2-Haloacid Dehalogenase (L-DEX) Activity on (S)-2-Haloalkanoic Acids

| Feature | Description | Reference |

| Substrate Specificity | Primarily short-chain (C2-C4) (S)-2-haloalkanoic acids. | acs.orgfrontiersin.org |

| Enantioselectivity | High for the (S)-enantiomer. | researchgate.netacs.org |

| Stereochemical Outcome | Inversion of configuration to produce the (R)-2-hydroxyalkanoic acid. | researchgate.netacs.org |

| Key Active Site Residues | Involved in substrate binding and catalysis (e.g., Tyr, Leu, Phe). | science.gov |

Lipases are versatile enzymes that can catalyze the hydrolysis and synthesis of esters. While their primary role is in lipid metabolism, they exhibit broad substrate promiscuity and can act on a variety of compounds, including haloalkanoic acids. The catalytic activity of lipases often involves a "catalytic triad" of serine, histidine, and aspartate residues in the active site. researchgate.net

The interaction of this compound with a lipase (B570770) active site would depend on the accessibility of the substrate to the catalytic machinery. The orientation of the substrate within the active site is critical for catalysis. The hydrophobic alkyl chain of 2-chlorohexanoic acid would likely interact with hydrophobic pockets within the lipase, while the carboxylic acid group would interact with polar or charged residues.

The use of chloroalkanoic acids as linkers for enzyme immobilization suggests that these molecules can indeed access and interact with the active sites of enzymes like lipases. researchgate.net Molecular docking studies can provide valuable insights into the preferred binding mode of this compound within a lipase active site, helping to understand the factors that govern substrate access and orientation for catalysis. nih.gov The flexibility of the lipase active site can also play a role in accommodating non-natural substrates. researchgate.net

Applications of 2s 2 Chlorohexanoic Acid As a Versatile Chiral Synthon

Precursor in the Asymmetric Synthesis of Chiral α-Substituted Carboxylic Acid Derivatives

The primary application of (2S)-2-chlorohexanoic acid lies in its role as an electrophile in nucleophilic substitution reactions. The chlorine atom at the chiral center is a good leaving group, facilitating reactions with a wide array of nucleophiles to introduce new functional groups while controlling the stereochemistry at the α-position.

Stereoselective Synthesis of Chiral α-Amino Acid Analogues

Non-proteinogenic α-amino acids are crucial components of many pharmaceuticals and bioactive peptides. This compound serves as a practical precursor for the synthesis of α-amino acid analogues with a butyl side chain. The typical synthetic route involves a stereospecific SN2 reaction at the C2 position with an azide (B81097) nucleophile (e.g., sodium azide). This reaction proceeds with inversion of configuration, yielding (2R)-2-azidohexanoic acid. Subsequent reduction of the azido (B1232118) group, commonly achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with reagents like triphenylphosphine (B44618) (Staudinger reduction), affords the desired (2R)-α-aminohexanoic acid.

Preparation of Other Enantiomerically Enriched Carboxylic Acid Derivatives

The versatility of this compound extends to the synthesis of other α-substituted carboxylic acids. The principle remains the same: a nucleophilic substitution at the C2 center. By selecting different nucleophiles, a diverse library of chiral carboxylic acid derivatives can be accessed. For instance, reaction with thiolates can produce α-thio-substituted acids, while reaction with cyanide can lead to the formation of substituted malonic acid derivatives after hydrolysis.

A significant application of (S)-2-chloroalkanoic acids is in the preparation of other enantiomerically enriched compounds. researchgate.net For example, they are useful starting materials for synthesizing chiral alcohols of high enantiomeric purity through reduction. orgsyn.org The time-controlled lithium aluminum hydride reduction of 2-chloroalkanoic acids can yield 2-chloro-1-alkanols, which are precursors to enantiopure alkyloxiranes. orgsyn.org

| Nucleophile | Intermediate Product (after substitution) | Final Product (after potential further steps) | Stereochemistry at C2 |

| Sodium Azide (NaN₃) | (2R)-2-Azidohexanoic acid | (2R)-2-Aminohexanoic acid | Inversion |

| Sodium Thiophenoxide (NaSPh) | (2R)-2-(Phenylthio)hexanoic acid | (2R)-2-(Phenylthio)hexanoic acid | Inversion |

| Potassium Cyanide (KCN) | (2R)-2-Cyanohexanoic acid | (2R)-2-Carboxyheptanoic acid | Inversion |

| Hydroxide (OH⁻) | (2R)-2-Hydroxyhexanoic acid | (2R)-2-Hydroxyhexanoic acid | Inversion |

Note: The table illustrates potential transformations based on established reactivity patterns of α-chloro acids. Yields and specific reaction conditions would require experimental optimization.

Building Block for the Construction of Chiral Heterocyclic Scaffolds

Chiral heterocyclic frameworks are ubiquitous in natural products and pharmaceuticals. This compound provides a strategic entry point for the stereocontrolled synthesis of various heterocyclic systems, particularly those containing nitrogen and oxygen.

Stereocontrolled Synthesis of Chiral Piperazinones and Morpholine (B109124) Derivatives

Piperazinones (2-oxopiperazines) and morpholines are important scaffolds in drug discovery. The synthesis of these heterocycles can be achieved by reacting this compound with appropriate bifunctional nucleophiles.

For the synthesis of a chiral piperazinone, this compound can be coupled with a 1,2-diamine. The reaction typically proceeds in two steps: first, an amide bond formation between the carboxylic acid and one of the amino groups of the diamine. The second step is an intramolecular SN2 cyclization, where the remaining amino group displaces the chloride at the chiral center to form the six-membered ring. This cyclization step generally occurs with inversion of configuration, leading to a piperazinone with a defined stereocenter. A similar strategy using α-chloroheptanoic acid has been reported for the synthesis of 2-oxopiperazines. nih.gov

Similarly, chiral morpholine derivatives can be synthesized. A general method for preparing protected morpholines involves the use of chiral 2-chloro alcohols derived from α-chlorination of aldehydes. nih.govsemanticscholar.org A parallel approach can be envisioned starting from this compound. The acid would first be reduced to the corresponding (2S)-2-chlorohexan-1-ol. This chiral chloro-alcohol can then react with an appropriate N-protected aminoethanol derivative in a two-step sequence involving intermolecular etherification followed by intramolecular N-alkylation to furnish the morpholine ring.

| Target Heterocycle | Bifunctional Nucleophile/Precursor | Key Reaction Steps | Expected Stereochemistry of Product |

| (3R)-3-Butylpiperazin-2-one | Ethane-1,2-diamine | 1. Amidation 2. Intramolecular SN2 cyclization | (R)-configuration at C3 |

| Chiral Butyl-substituted Morpholine | N-Protected 2-aminoethanol | 1. Reduction of COOH to CH₂OH 2. Intermolecular etherification 3. Intramolecular SN2 cyclization | Dependent on synthetic route |

Note: The stereochemical outcomes are predicted based on an SN2 mechanism with inversion.

Derivatization to Access Diverse Chiral Ring Systems

The utility of this compound is not limited to piperazinones and morpholines. It can serve as a synthon for a variety of other chiral ring systems through carefully designed reaction sequences. For instance, reaction with anthranilic acids can lead to the formation of chiral 4,1-benzoxazepine-2,5-diones. researchgate.net The process involves coupling the α-chloroacid with the anthranilic acid, followed by intramolecular cyclization. researchgate.net

Other potential transformations include:

Synthesis of Chiral Lactones: Intramolecular cyclization of the corresponding (2R)-2-hydroxyhexanoic acid (obtained via substitution with hydroxide) can yield the corresponding β-lactone.

Access to Imidazolidinones: Reaction with urea (B33335) or its derivatives in the presence of a base could potentially lead to the formation of chiral imidazolidin-2-ones, another privileged scaffold in medicinal chemistry.

These examples highlight how the two functional handles in this compound—the carboxylic acid and the α-chloro substituent—can be strategically manipulated to construct a wide array of complex chiral heterocyclic molecules.

Utilization in the Total Synthesis of Complex Bioactive Molecules and Natural Products

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prominently documented in readily accessible literature, its role as a chiral building block makes it an ideal candidate for such endeavors. Chiral α-halo acids are valuable intermediates in the synthesis of complex molecules. google.com

The incorporation of a chiral butyl-substituted fragment is a common requirement in the synthesis of many polyketide and peptide-based natural products. For example, the synthesis of certain peptide-based macrocycles or complex lipids could utilize this compound to introduce a specific stereocenter. A synthetic plan could involve using the acid to introduce an α-amino or α-hydroxy butyl unit, which is then elaborated and incorporated into the larger molecular framework. For instance, a patent describes the use of 2-((tert-butoxycarbonyl)amino)-6-chlorohexanoic acid as an intermediate in the preparation of beta-lactamase inhibitors, demonstrating the utility of related chloroalkanoic acids in synthesizing complex bioactive agents. google.com The synthesis of the antitumor drug Et-743 also involves complex heterocyclic scaffolds that can be conceptually derived from precursors like α-chloro acids. nih.gov

The value of this compound in this context is its ability to provide a specific stereoisomer, avoiding the need for chiral separations or asymmetric syntheses at later, more complex stages of a total synthesis. This "chiral pool" approach is a cornerstone of efficient and practical organic synthesis.

Advanced Analytical Techniques for Chiral Purity and Stereochemical Characterization

Chiral Chromatography for Enantiomeric Excess Determination (HPLC, SFC)

The quantitative determination of the enantiomeric excess (e.e.) of (2S)-2-Chlorohexanoic acid is most commonly achieved through chiral chromatography. This technique separates the enantiomers, allowing for their individual quantification. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal methods utilized. wikipedia.orgresearchgate.net

The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP) within the chromatographic column. lookchem.com The differential stability of these complexes results in different retention times for the (S) and (R) enantiomers, enabling their separation and quantification.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique for separating enantiomers of various compounds, including α-haloacids. google.compensoft.net The choice of the chiral stationary phase is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support (e.g., CHIRALCEL®, CHIRALPAK®), are widely used. For acidic compounds like 2-chlorohexanoic acid, derivatization to an ester or amide is sometimes performed to improve peak shape and resolution on these columns. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar alcohol modifier such as isopropanol (B130326) or ethanol.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. wikipedia.orgphenomenex.com The mobile phase in SFC is typically composed of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol. wikipedia.orgcaltech.edu This low-viscosity mobile phase allows for higher flow rates without generating excessive backpressure. phenomenex.com The principles of separation are similar to HPLC, relying on chiral stationary phases to resolve the enantiomers. wikipedia.org SFC is particularly well-suited for the analysis and purification of chiral molecules in the pharmaceutical industry. wikipedia.org

Table 1: Illustrative Chiral Chromatography Parameters for Haloacid Separation

| Parameter | HPLC | SFC |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., CHIRALPAK® IC-3, CHIRALCEL® OD-H) | Chiral Stationary Phase (e.g., CHIRALPAK® IC-3) caltech.edu |

| Mobile Phase | Hexane/Isopropanol + acidic modifier (e.g., TFA) | Supercritical CO₂/Methanol caltech.edu |

| Detection | UV (typically after derivatization), Refractive Index (RI) | UV, Diode Array Detector (DAD) |

| Key Advantage | Widely established, versatile | Fast, reduced organic solvent use, efficient purification wikipedia.org |

Chiral NMR Spectroscopy Employing Chiral Solvating Agents for Enantiodifferentiation

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers, a feat not possible under achiral conditions. nih.gov This is achieved by introducing a chiral auxiliary that interacts with the enantiomers to create a diastereomeric environment, leading to non-equivalent NMR signals. The two primary approaches are the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs). scribd.com

Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form rapidly exchanging, diastereomeric complexes with the analyte enantiomers through weak interactions like hydrogen bonding or π-π stacking. scribd.comacs.org This complexation induces small but measurable differences in the chemical shifts (Δδ) of corresponding protons or carbons in the two enantiomers. The magnitude of this non-equivalence allows for the determination of enantiomeric purity directly from the integrated peak areas. For carboxylic acids like this compound, chiral amines or alcohols can serve as effective CSAs.

Chiral Derivatizing Agents (CDAs): This method involves the covalent reaction of the enantiomeric mixture with an enantiomerically pure CDA to form a pair of stable diastereomers. nih.govscribd.com These diastereomers have distinct physical properties and, therefore, exhibit separate signals in the NMR spectrum. scribd.com The chemical shift differences between the diastereomers are typically much larger than those observed with CSAs, often simplifying quantification. scribd.com For this compound, a common strategy would be to convert the carboxylic acid to an amide or ester using a chiral amine or alcohol. This method requires that the reaction proceeds to completion without any kinetic resolution. nih.gov

Table 2: Comparison of Chiral NMR Techniques

| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) |

|---|---|---|

| Interaction | Forms transient, diastereomeric complexes scribd.com | Forms stable, covalent diastereomers scribd.com |

| Sample Prep | Simple mixing of analyte and agent | Chemical reaction required; purification may be needed |

| Analyte Recovery | Non-destructive, simple recovery | Destructive; analyte is chemically modified |

| Magnitude of Δδ | Generally small | Generally large scribd.com |

| Potential Issues | Peak broadening, small signal separation | Racemization during derivatization, kinetic resolution nih.gov |

Spectroscopic Methods for Absolute and Relative Stereochemical Assignment (e.g., Optical Rotation, CD Spectroscopy)

While chromatography and NMR are excellent for determining enantiomeric purity, other spectroscopic methods are essential for assigning the absolute configuration of a chiral center.

Optical Rotation: Optical rotation is a fundamental chiroptical property that measures the rotation of plane-polarized light by a chiral substance. google.com The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). The sign of the rotation (+ for dextrorotatory or - for levorotatory) can be used to distinguish between enantiomers. For instance, the closely related (S)-2-chloropentanoic acid has been reported to have a specific rotation [α]D²⁰ of -13.98. By comparing the measured optical rotation of a sample to the literature value for the pure enantiomer, its identity and optical purity can be confirmed.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. scribd.comgoogle.com It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. google.com The carboxylic acid group in this compound is a chromophore that can be analyzed by CD spectroscopy. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, is a unique fingerprint for a specific enantiomer. By comparing the experimental spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory) or to the spectra of related compounds with known absolute configurations, the (S) or (R) configuration can be unequivocally assigned. researchgate.net

Table 3: Spectroscopic Methods for Stereochemical Assignment

| Technique | Principle | Information Provided |

|---|---|---|

| Optical Rotation | Measures rotation of plane-polarized light by a chiral sample. google.com | Sign (+/-) and magnitude of rotation; confirmation of optical purity. |

| Circular Dichroism (CD) | Measures differential absorption of left and right circularly polarized light. google.com | Absolute configuration, conformational analysis. |

Computational Chemistry and Molecular Modeling Studies of 2s 2 Chlorohexanoic Acid

Prediction and Validation of Enzyme-Substrate Interactions and Enantioselectivity

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in predicting how (2S)-2-chlorohexanoic acid interacts with enzymes, such as haloacid dehalogenases. These enzymes are crucial for the bioremediation of halogenated compounds and for the synthesis of optically pure chemicals. elifesciences.org Modeling studies help in understanding the basis of their substrate specificity and enantioselectivity.

Research involving in silico analysis of haloacid dehalogenases has shed light on the interactions with 2-chloroalkanoic acids. For instance, a study on the haloacid dehalogenase from Bacillus cereus IndB1 (Bcfd1) used molecular docking to investigate the binding of various 2-chloroalkanoic acids, including congeners of this compound. researchgate.net The simulations predicted that these substrates bind within the active site of the enzyme, and the docking energy was found to decrease with an increasing length of the alkyl chain. researchgate.net This suggests that enzymes can differentiate between homologous substrates based on their molecular structure.

Further analysis of the docking poses reveals key interactions that stabilize the enzyme-substrate complex. In the case of Bcfd1, residues such as Met1, Asp2, Cys33, and Lys204 were identified as crucial for orienting the carboxylic group of the 2-chloroalkanoic acids within the active site through hydrogen bonds. researchgate.net While the docking energy differences between the two enantiomers of the studied 2-chloroalkanoic acids were not substantial in this particular study, molecular dynamics simulations on other dehalogenases have provided deeper insights into enantioselectivity. researchgate.net

For example, MD simulations and ab initio fragment molecular orbital (FMO) calculations on L-2-haloacid dehalogenase (L-DEX YL) with L-2-chloropropionate, a shorter-chain analogue of this compound, have detailed the roles of specific amino acid residues. numberanalytics.com Residues like K151 and D180 were shown to be critical for stabilizing the substrate's orientation and maintaining the catalytic geometry of the active site. numberanalytics.com Such detailed computational analyses are instrumental in explaining the experimental observations of enzyme activity and selectivity. They also pave the way for the rational design of enzymes with enhanced or altered specificities for substrates like this compound. numberanalytics.comnih.gov

| Substrate | Enzyme | Docking Energy (kcal/mol) | Key Interacting Residues |

| 2-Chloroalkanoic Acids | Bacillus cereus IndB1 Dehalogenase (Bcfd1) | Energy decreases with longer alkyl chains | Met1, Asp2, Cys33, Lys204 |

| L-2-Chloropropionate (L-2CP) | Bacillus thuringiensis Dehalogenase (DehH2) | -24.27 (MM-PBSA binding energy) | Asp125, Arg201, Lys202 |

| D-2-Chloropropionate (D-2CP) | Bacillus thuringiensis Dehalogenase (DehH2) | -21.82 (MM-PBSA binding energy) | Asp125, Arg201, Lys202 |

| L-2-Chloropropionate | L-2-haloacid dehalogenase (L-DEX YL) | Not specified | K151, D180, S175, N177 |

Mechanistic Modeling of Stereoselective Chemical Transformations

While specific computational studies on the mechanistic modeling of the synthesis of this compound are not widely documented, the principles of such modeling can be understood from studies on analogous stereoselective reactions. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating reaction mechanisms and predicting the origins of stereoselectivity. researchgate.netmdpi.com These methods allow for the calculation of transition state structures and energies, providing a rationale for why one stereoisomer is formed preferentially. nih.govrsc.org

For instance, the synthesis of chiral α-chloro acids can be achieved through various methods, including the asymmetric chlorination of carboxylic acid derivatives. Computational modeling of such reactions, often catalyzed by chiral organocatalysts like cinchona alkaloids, can reveal the intricate non-covalent interactions between the catalyst, substrate, and reagent that govern the stereochemical outcome. unibo.it DFT calculations can map out the entire reaction pathway, identifying the lowest energy transition state that leads to the major enantiomer. mdpi.com

Another synthetic route to this compound is through the enzymatic resolution of a racemic mixture of 2-chlorohexanoic acid. scholaris.ca Computational modeling can be employed to understand the mechanism of this enzymatic process. By modeling the transition states for the reaction of both the (S) and (R) enantiomers in the enzyme's active site, the difference in activation energies (ΔΔG‡) can be calculated. researchgate.net This difference directly correlates with the enantioselectivity of the enzyme. Such studies have been instrumental in understanding the catalytic mechanism of enzymes like haloacid dehalogenases, which proceed through a nucleophilic attack to form a covalent intermediate, followed by hydrolysis. pnas.org

Furthermore, computational studies on stereoselective reactions catalyzed by chiral phosphoric acids and other Lewis acids provide a framework for understanding how these catalysts can be used to synthesize chiral molecules. cam.ac.ukwindows.net These studies often highlight the importance of the catalyst's three-dimensional structure in creating a chiral pocket that directs the approach of the reactants. nih.govcam.ac.uk Although not applied specifically to this compound in the available literature, these computational approaches demonstrate the potential for mechanistic modeling to guide the development of new and efficient stereoselective syntheses.

Conformational Analysis and Influence of Chirality on Molecular Properties

A study on the conformational possibilities of a related molecule, (S)-2-chloropropionic acid, when complexed with a zinc-porphyrin tweezer, provides valuable insights. scilit.com This study revealed several possible low-energy conformations (rotamers) around the Cα-C(O) bond. The relative orientation of the chlorine atom, the hydrogen atom, the alkyl chain, and the carboxyl group is a key determinant of the molecule's properties. The study suggested that, contrary to what might be expected based on steric hindrance alone, a conformation where the halogen atom is pseudo-syn or syn to the carbonyl group can be favored due to specific non-covalent interactions. scilit.com

For this compound, the butyl chain attached to the chiral center introduces additional conformational flexibility. The interplay between the steric bulk of the butyl group and the electronegative chlorine atom at the stereocenter will dictate the preferred spatial arrangement of the molecule. This, in turn, affects its physical properties such as dipole moment and its ability to interact with other molecules, including enzyme active sites and chiral selectors used in chromatography.

The chirality of the molecule is the fundamental reason for its optical activity and its differential interaction with other chiral entities. Computational models can quantify properties that are influenced by chirality. For example, quantum chemical calculations can predict the circular dichroism spectra of the different enantiomers, which is a direct consequence of their chiral nature. While detailed computational studies on the influence of chirality on the bulk properties of this compound are not extensively available, the foundational principles derived from the study of smaller, related chiral haloacids provide a strong basis for understanding these effects. scilit.com

Emerging Research Directions and Future Perspectives

Development of Innovative Catalytic Systems for Enhanced Enantioselectivity

The enantioselective synthesis of (2S)-2-chlorohexanoic acid is a significant area of research. The development of chiral catalysts is a key challenge in both academic and industrial research to achieve high enantioselectivity. rsc.org While chemical methods for producing optically pure compounds exist, they often involve toxic reagents and result in low yields and optical purity. frontiersin.org Biocatalysis, utilizing enzymes, is considered a more environmentally friendly and effective alternative due to its mild reaction conditions and remarkable enantioselectivity. rsc.orgfrontiersin.org

A notable example of biocatalysis is the use of 2-haloacid dehalogenases. frontiersin.orgnih.gov These enzymes catalyze the cleavage of carbon-halogen bonds in 2-haloalkanoic acids. frontiersin.orgnih.gov Their high chiral resolution properties are instrumental in producing optically pure 2-halogenated compounds. frontiersin.org For instance, the D-specific dehalogenase from Rhizobium sp. RCI acts on D-2-chloropropionate but not its L-enantiomer, showcasing the high selectivity of these enzymes. researchgate.net

Recent research has also explored the use of organocatalysis. For example, a mild catalytic asymmetric α-chlorination of heptanal, followed by Pinnick oxidation, has been shown to produce homochiral α-chloroheptanoic acid. rsc.org Furthermore, Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts have been successfully used as catalysts for the asymmetric α-halogenation of isoxazolidin-5-ones, yielding α-halogenated α-aryl-β2,2-amino acid derivatives with high enantioselectivity. nih.gov

Future research in this area will likely focus on:

The discovery and engineering of novel dehalogenases with improved substrate specificity and catalytic efficiency. dntb.gov.ua

The design of more efficient and selective organocatalysts for asymmetric chlorination reactions.

The development of hybrid catalytic systems that combine the advantages of both biocatalysis and organocatalysis.

Integration of Multi-Enzymatic Cascades for Sustainable Production

Multi-enzymatic cascades, where several enzymatic reactions are combined in a single pot, offer a promising approach for the sustainable production of this compound. rug.nl These cascades can minimize downstream processing steps, reduce waste, and overcome challenges such as reactant or product inhibition and low conversion rates. rug.nl

A key advantage of multi-enzymatic systems is the potential for in vitro cofactor regeneration, which can reduce the cost of expensive cofactors like NADH. The design of these cascades requires careful consideration of whether the pathway is constructed concurrently or sequentially. rug.nl The selection of enzymes that originate from the same organism can be advantageous as they are more likely to have similar optimal reaction conditions. mdpi.com

An example of a successful multi-enzyme cascade is the synthesis of ε-caprolactone from cyclohexanone (B45756) and 1,6-hexanediol, which achieved a 99% conversion rate. nih.gov While the industrial application of in vitro multi-enzymatic systems has been limited to cascades with up to three enzymes, recent advances in genetic and enzyme engineering offer the potential for more complex and efficient artificial pathways. rug.nl

Future research directions in this field include:

The design and optimization of novel multi-enzyme cascades specifically for the synthesis of this compound.

The development of robust and stable enzyme immobilization techniques to improve reusability and process stability. acs.org

The integration of multi-enzymatic cascades with continuous flow reactors for enhanced productivity and process control.

Exploration of Novel Synthetic Applications Beyond Established Scaffolds

This compound and its derivatives are versatile building blocks in organic synthesis. rsc.orgresearchgate.net The introduction of a halogen atom can significantly influence the physicochemical and structural properties of molecules, making them valuable in the design of new bioactive compounds. nih.govencyclopedia.pub

One emerging application is in the synthesis of non-natural amino acids and peptidomimetics. nih.gov For instance, (2S,4R)-2,6-diamino-4-chlorohexanoic acid has been identified as an intermediate in the biosynthesis of β-ethynylserine. encyclopedia.pubencyclopedia.pub The incorporation of halogenated amino acids can enhance the stability and biological activity of peptides. nih.gov

Furthermore, chiral α-halogenated compounds are precursors for the synthesis of various heterocyclic compounds. For example, homochiral α-chloroheptanoic acid has been used in the synthesis of protected 2-oxopiperazines. rsc.org Additionally, the enantioselective epoxidation of α,β-unsaturated aldehydes, followed by ring-opening reactions, provides access to a variety of chiral synthons. nih.gov

Future research will likely explore:

The use of this compound in the synthesis of novel drug candidates and agrochemicals.

The development of new synthetic methodologies that utilize the unique reactivity of the carbon-chlorine bond.

The application of this chiral building block in the synthesis of complex natural products.

Advanced Spectroscopic and Computational Approaches for Chiral Recognition and Analysis

The accurate determination of enantiomeric purity and the understanding of chiral recognition mechanisms are crucial for the development and application of this compound. Advanced spectroscopic and computational methods are playing an increasingly important role in this area. longdom.org

Multinuclear NMR spectroscopy, particularly using nuclei like 19F, 31P, and 13C, is a powerful tool for chiral discrimination. mdpi.com The use of chiral derivatizing agents and chiral solvating agents can enhance the resolution of enantiomers in NMR spectra. mdpi.com Comprehensive two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (MS) is another advanced technique for untargeted enantioselective analysis of chiral compounds like amino acids. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the interactions between chiral molecules and catalysts or receptors. researchgate.netlongdom.orgresearchgate.net These methods can be used to predict the enantioselectivity of enzymes and to design new catalysts with improved properties. researchgate.netnih.gov For example, computational studies have been used to investigate the enantioselectivity of haloacid dehalogenases and to identify key residues involved in substrate binding. researchgate.netresearchgate.net Quantum theory of atoms in molecules (QTAIM) and noncovalent interaction index (NCI) analyses can reveal the nature of noncovalent interactions that govern chiral recognition. rsc.org

Future directions in this area include:

The development of more sensitive and high-throughput analytical methods for chiral analysis.

The application of machine learning and artificial intelligence to predict chiroptical properties and to design novel chiral selectors.

The integration of experimental and computational approaches for a more comprehensive understanding of chiral recognition phenomena. mdpi.com

Q & A

Q. What are the common synthetic routes for (2S)-2-Chlorohexanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : this compound is typically synthesized via asymmetric catalysis or chiral resolution. For enantioselective synthesis, transition-metal catalysts (e.g., Ru-BINAP complexes) can induce stereocontrol during halogenation of hexanoic acid derivatives . Enzymatic methods using lipases or esterases are also effective for kinetic resolution of racemic mixtures, achieving >98% enantiomeric excess (ee) . Purification via recrystallization with chiral resolving agents (e.g., (R)-1-phenylethylamine) further enhances purity. Characterization by polarimetry and chiral HPLC is critical to confirm enantiopurity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the chloro-substituent at C2 and confirm stereochemistry through coupling constants (e.g., for vicinal protons) .

- IR Spectroscopy : Stretching frequencies for C-Cl (~550–600 cm) and carboxylic acid O-H (~2500–3300 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M-H] at m/z 165.042 for CHClO) and fragmentation patterns .

Q. What are the typical reaction pathways involving this compound in organic synthesis?

- Methodological Answer : The compound serves as a chiral building block. Key reactions include:

- Nucleophilic Substitution : The Cl group undergoes SN2 reactions with amines or thiols to form amino-/thio-hexanoic acids, often requiring polar aprotic solvents (e.g., DMF) and mild bases (e.g., KCO) .

- Esterification : Catalyzed by HSO or DCC/DMAP, yielding chiral esters for polymer or pharmaceutical applications .

- Reduction : LiAlH reduces the carboxylic acid to (2S)-2-chlorohexanol, a precursor for chiral ligands .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The (2S)-configuration creates a congested environment at C2, favoring backside attack in SN2 but limiting bulky nucleophiles (e.g., tert-butoxide). Computational modeling (DFT) predicts transition-state geometries and steric hindrance .

- Electronic Effects : Electron-withdrawing carboxylic acid groups polarize the C-Cl bond, accelerating SN2 kinetics. Solvent effects (e.g., DMSO vs. THF) modulate charge separation and reaction rates . Kinetic studies via F NMR (using fluorinated probes) quantify these effects .

Q. What strategies are effective for resolving racemic mixtures of 2-Chlorohexanoic acid to obtain the (2S)-enantiomer?

- Methodological Answer :

- Chiral Chromatography : Use of cellulose-based chiral stationary phases (e.g., Chiralpak IC) achieves baseline separation. Mobile phase optimization (hexane:IPA:TFA) is critical for resolution .

- Diastereomeric Salt Formation : Reacting the racemate with (R)-α-methylbenzylamine forms diastereomeric salts, separable via fractional crystallization. Solvent screening (ethanol/water mixtures) improves yield .

- Enzymatic Dynamic Kinetic Resolution : Lipases (e.g., CAL-B) coupled with racemization catalysts (e.g., Shvo’s catalyst) convert both enantiomers into the (2S)-ester, achieving >90% yield and ee .

Q. How can computational chemistry predict the behavior of this compound in complex reaction systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions and transition states in nucleophilic substitutions. Software like Gaussian or ORCA calculates activation energies and stereochemical outcomes .

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the chloro-substituent’s role in hydrophobic interactions .

- QSPR Models : Quantitative structure-property relationships correlate electronic descriptors (HOMO/LUMO energies) with reactivity, guiding experimental design .

Data Contradiction Analysis

- Example : Conflicting reports on hydrolysis rates in aqueous vs. nonpolar solvents may arise from solvent polarity effects or competing elimination pathways. Researchers should:

Replicate experiments under standardized conditions (pH, temperature).

Use kinetic isotope effects (KIEs) to distinguish between SN1/SN2 mechanisms .

Validate findings via cross-lab collaborations to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。